Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate is an organic compound that belongs to the class of esters It features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with hydroxymethyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Scientific Research Applications
Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: An ester with a pineapple-like odor, used in food flavorings.
Uniqueness
Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate is unique due to its pyran ring structure and the presence of both hydroxymethyl and oxo groups
Properties
CAS No. |
128998-04-9 |
---|---|
Molecular Formula |
C10H10O7 |
Molecular Weight |
242.18 g/mol |
IUPAC Name |
1-O-ethyl 2-O-[6-(hydroxymethyl)-4-oxopyran-3-yl] oxalate |
InChI |
InChI=1S/C10H10O7/c1-2-15-9(13)10(14)17-8-5-16-6(4-11)3-7(8)12/h3,5,11H,2,4H2,1H3 |
InChI Key |
NGZHCEQRRJUOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)OC1=COC(=CC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.